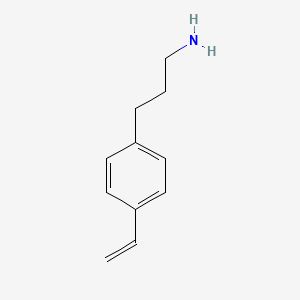

Benzenepropanamine, 4-ethenyl-

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethenylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-10-5-7-11(8-6-10)4-3-9-12/h2,5-8H,1,3-4,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCUSWDGADCPJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzenepropanamine, 4 Ethenyl and Its Precursors

Established Synthetic Routes to Benzenepropanamine, 4-ethenyl-

Established routes for synthesizing Benzenepropanamine, 4-ethenyl- typically rely on classical organic reactions, allowing for the construction of the target molecule from readily available starting materials.

Multi-step synthesis is a common approach where the target molecule is built sequentially through a series of intermediate compounds. acs.org Several plausible multi-step pathways can be designed for Benzenepropanamine, 4-ethenyl-.

One common strategy involves the modification of a pre-existing phenethylamine (B48288) core. For instance, starting with 4-bromophenethylamine (B146110), the vinyl group can be introduced in a carbon-carbon bond-forming reaction. The Heck reaction, which couples an unsaturated halide with an alkene using a palladium catalyst, is a prominent method for this transformation. wikipedia.org This reaction involves the coupling of 4-bromophenethylamine with a vinyl source like ethylene (B1197577) or a vinylboronic acid derivative under basic conditions.

Another viable route begins with a precursor containing the vinyl group, such as 4-vinylphenylacetonitrile. The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation to yield the final Benzenepropanamine, 4-ethenyl-.

A third strategy employs the Wittig reaction to form the vinyl group. masterorganicchemistry.comwikipedia.org This approach could start from a ketone, such as 4-(2-aminoethyl)acetophenone. The synthesis would first involve creating the ethylamine (B1201723) sidechain on an acetophenone (B1666503) ring, followed by the reaction of the acetyl group with a phosphonium (B103445) ylide (e.g., methylenetriphenylphosphorane) to generate the 4-ethenyl substituent. lumenlearning.com

Reductive amination is another key multi-step strategy. wikipedia.orgwikipedia-on-ipfs.org This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the target amine. masterorganicchemistry.com For the synthesis of Benzenepropanamine, 4-ethenyl-, this could involve the reductive amination of 4-vinylphenylacetaldehyde with ammonia (B1221849) or a protected amine equivalent, using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. commonorganicchemistry.com

Table 1: Comparison of Selected Multi-Step Synthetic Strategies

| Strategy | Key Precursor | Key Reaction | Typical Reagents |

|---|---|---|---|

| Heck Coupling | 4-Bromophenethylamine | Palladium-catalyzed C-C bond formation | Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base (e.g., Et₃N), vinyl source |

| Nitrile Reduction | 4-Vinylphenylacetonitrile | Reduction of nitrile to amine | LiAlH₄ or H₂/Catalyst (e.g., Raney Ni) |

| Wittig Reaction | 4-(2-Aminoethyl)acetophenone | Alkene formation from a ketone | Phosphonium ylide (e.g., Ph₃P=CH₂) |

| Reductive Amination | 4-Vinylphenylacetaldehyde | Imine formation and reduction | Ammonia, NaBH₃CN or NaBH(OAc)₃ |

The principles of convergent and divergent synthesis can be applied to create more efficient and versatile routes to Benzenepropanamine, 4-ethenyl- and its analogs.

Conversely, a divergent synthesis begins with a common intermediate that can be elaborated into a variety of structurally related compounds. wikipedia.orgrsc.org This is particularly useful for creating a library of analogs for structure-activity relationship studies. A potential divergent synthesis could start from a versatile precursor like 4-aminophenethylamine. From this central molecule, different synthetic pathways can be pursued. One pathway would involve converting the amino group on the phenyl ring into other functionalities, while another would specifically introduce the vinyl group via a Sandmeyer-type reaction or a palladium-catalyzed cross-coupling reaction, leading to Benzenepropanamine, 4-ethenyl-. researchgate.net

Novel and Green Chemistry Approaches in Benzenepropanamine, 4-ethenyl- Synthesis

Modern synthetic chemistry emphasizes the development of novel and environmentally friendly methods. These "green chemistry" approaches focus on maximizing efficiency, minimizing waste, and using less hazardous substances. acs.org

Catalysis is a cornerstone of green chemistry, offering pathways with high atom economy and lower energy requirements. Palladium-catalyzed cross-coupling reactions, such as the Heck organic-chemistry.orgnih.gov and Suzuki reactions, are highly efficient for forming the C-C bond required to install the vinyl group. These reactions often proceed with high selectivity and yield under relatively mild conditions, reducing the need for stoichiometric reagents. researchgate.net

More recent innovations include the use of photoredox catalysis in conjunction with nickel to achieve cross-electrophile coupling. acs.orgnih.govnih.govucla.edu Such methods can couple (hetero)aryl iodides with aliphatic aziridines to form β-phenethylamines under mild, visible-light-mediated conditions, representing a modular and practical approach.

Biocatalysis, the use of enzymes to perform chemical transformations, offers significant advantages in terms of selectivity and mild reaction conditions. acs.org For the synthesis of the amine functional group, transaminase (TA) enzymes can catalyze the conversion of a ketone precursor to the corresponding amine with high enantioselectivity, using a simple amino donor and generating minimal waste. peers.international

The principles of green chemistry also advocate for the use of safer solvents and reaction conditions. acs.org The development of aqueous-phase Heck reactions, for example, allows the use of water instead of volatile organic solvents, significantly reducing the environmental impact of the synthesis. organic-chemistry.org The use of recyclable catalysts, such as solid-supported palladium catalysts, further contributes to the sustainability of the process by simplifying product purification and allowing for catalyst reuse. One-pot reactions, where multiple synthetic steps are performed in the same reaction vessel without isolating intermediates, also align with green chemistry principles by reducing solvent usage and waste generation. unimi.it

Asymmetric Synthesis Considerations for Enantiomeric Forms of Benzenepropanamine, 4-ethenyl-

Benzenepropanamine, 4-ethenyl- possesses a chiral center at the carbon atom adjacent to the amino group (the α-carbon), meaning it can exist as two enantiomers (R and S forms). Asymmetric synthesis aims to produce a single enantiomer selectively, which is crucial in medicinal chemistry as different enantiomers can have distinct biological activities.

One major strategy for asymmetric synthesis is the chiral resolution of a racemic mixture. wikipedia.org This involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, such as tartaric acid or (S)-1-phenylethylamine. chemconnections.orgnih.gov This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by methods such as fractional crystallization. libretexts.org After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent Class | Example | Separation Principle |

|---|---|---|

| Chiral Carboxylic Acids | (+)-Tartaric Acid | Formation of diastereomeric salts with different solubilities |

| Chiral Carboxylic Acids | (-)-Mandelic Acid | Formation of diastereomeric salts with different solubilities |

| Chiral Amines (for resolving acidic compounds) | Brucine | Formation of diastereomeric salts with different solubilities |

A more direct approach is asymmetric synthesis , where the desired enantiomer is created selectively from the outset. This can be achieved through several methods:

Asymmetric Reduction: A prochiral precursor, such as a ketone or an imine, can be reduced using a chiral catalyst or a biocatalyst. For example, the asymmetric reduction of an imine derived from 4-vinylphenylacetaldehyde could be catalyzed by a chiral transition metal complex or an imine reductase (IRED) enzyme to yield one enantiomer of the amine preferentially. nih.gov

Biocatalytic Transamination: As mentioned previously, transaminase enzymes are highly enantioselective. By choosing the appropriate enzyme (either an (R)-selective or (S)-selective transaminase), the amination of a ketone precursor like 4-vinylphenylacetone can directly produce the desired enantiomer of Benzenepropanamine, 4-ethenyl-, often with very high optical purity. peers.international

These asymmetric methods are generally preferred over chiral resolution as they avoid the theoretical 50% loss of material inherent in separating a racemic mixture.

Precursor Chemistry and Intermediate Transformations Leading to Benzenepropanamine, 4-ethenyl-

The synthesis of Benzenepropanamine, 4-ethenyl-, also known as 4-vinylphenethylamine, involves a multi-step process starting from readily available precursors. The key strategic transformations include the formation of a carbon-nitrogen triple bond to serve as a precursor to the amine functional group and the introduction of the ethenyl (vinyl) group at the para position of the benzene (B151609) ring. The sequence of these transformations can be varied, leading to slightly different synthetic routes. A common and illustrative approach involves the synthesis of a substituted phenylacetonitrile (B145931) intermediate, followed by chain extension, olefination, and final reduction.

A plausible synthetic pathway commences with 4-bromobenzaldehyde (B125591). This starting material undergoes a Wittig reaction to introduce the vinyl group. The Wittig reaction is a widely used method for forming carbon-carbon double bonds from carbonyl compounds. wikipedia.orgstudymind.co.uk In this step, 4-bromobenzaldehyde is treated with a phosphorus ylide, typically methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base to yield 1-bromo-4-vinylbenzene.

Following the formation of the vinyl-substituted aromatic core, the next stage involves the introduction of a two-carbon chain bearing a nitrile group. This can be achieved through a palladium-catalyzed cross-coupling reaction. For instance, 1-bromo-4-vinylbenzene can be reacted with zinc cyanide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to afford 4-vinylbenzonitrile.

The subsequent step involves the extension of the side chain to form a phenylpropanenitrile structure. This can be accomplished by the reaction of 4-vinylbenzonitrile with a suitable C1 synthon. One approach is the reaction with a methyl Grignard reagent, which would attack the nitrile carbon. However, a more controlled and common method for this transformation is the reaction of a related benzyl (B1604629) halide with a cyanide salt. Therefore, an alternative route might involve the conversion of 4-vinylbenzaldehyde (B157712) to 4-vinylbenzyl bromide, followed by reaction with sodium cyanide to yield 4-vinylphenylacetonitrile.

Once 4-vinylphenylacetonitrile is obtained, the propanenitrile side chain can be constructed. This can be achieved by α-alkylation of the phenylacetonitrile. The methylene (B1212753) group adjacent to both the phenyl ring and the nitrile is acidic and can be deprotonated with a strong base like sodium amide or lithium diisopropylamide (LDA) to form a carbanion. This carbanion can then react with a one-carbon electrophile, such as methyl iodide, to yield 2-(4-vinylphenyl)propanenitrile.

The final and crucial step in the synthesis is the reduction of the nitrile group to a primary amine. This transformation is a fundamental process in organic synthesis and can be achieved using various reducing agents. wikipedia.orgchemguide.co.ukthieme-connect.de The choice of reagent is critical to ensure the selective reduction of the nitrile without affecting the vinyl group.

Catalytic hydrogenation is a common and industrially preferred method for nitrile reduction. studymind.co.ukbme.hu This involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst. studymind.co.uk Typical catalysts include Raney nickel, platinum oxide, or palladium on carbon. studymind.co.ukbme.hu The reaction conditions, such as temperature, pressure, and choice of catalyst and solvent, need to be carefully controlled to prevent the reduction of the vinyl group and to minimize the formation of secondary and tertiary amines as byproducts. wikipedia.orgbme.hu

Alternatively, chemical hydrides can be employed for the reduction of nitriles. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively convert nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Following the reduction, an aqueous workup is necessary to hydrolyze the intermediate aluminum-amine complexes and liberate the free amine. While highly effective, LiAlH₄ is a strong and non-selective reducing agent, and care must be taken to avoid the reduction of other functional groups if present. Another common reducing agent is sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst, which offers a milder alternative to LiAlH₄.

The choice between catalytic hydrogenation and chemical reduction depends on several factors, including the scale of the reaction, the presence of other functional groups, and considerations of cost and safety. For the synthesis of Benzenepropanamine, 4-ethenyl-, both methods are viable for the final reduction step.

Table of Key Intermediates and Reagents:

| Compound Name | Role in Synthesis |

| 4-Bromobenzaldehyde | Starting Material |

| Methyltriphenylphosphonium bromide | Wittig Reagent |

| 1-Bromo-4-vinylbenzene | Intermediate |

| Zinc Cyanide | Cyanating Agent |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst |

| 4-Vinylbenzonitrile | Intermediate |

| 4-Vinylbenzyl bromide | Intermediate |

| Sodium Cyanide | Cyanating Agent |

| 4-Vinylphenylacetonitrile | Key Intermediate |

| Sodium Amide / LDA | Base |

| Methyl Iodide | Alkylating Agent |

| 2-(4-Vinylphenyl)propanenitrile | Intermediate |

| Hydrogen Gas | Reducing Agent |

| Raney Nickel / Platinum Oxide / Palladium on Carbon | Catalyst |

| Lithium Aluminum Hydride (LiAlH₄) | Reducing Agent |

| Sodium Borohydride / Cobalt(II) Chloride | Reducing Agent |

| Benzenepropanamine, 4-ethenyl- | Final Product |

Table of Synthetic Transformations:

| Transformation | Starting Material | Reagents | Product |

| Wittig Reaction | 4-Bromobenzaldehyde | Methyltriphenylphosphonium bromide, Strong Base | 1-Bromo-4-vinylbenzene |

| Cyanation | 1-Bromo-4-vinylbenzene | Zinc Cyanide, Pd(PPh₃)₄ | 4-Vinylbenzonitrile |

| α-Alkylation | 4-Vinylphenylacetonitrile | NaNH₂ or LDA, CH₃I | 2-(4-Vinylphenyl)propanenitrile |

| Nitrile Reduction | 2-(4-Vinylphenyl)propanenitrile | H₂/Catalyst or LiAlH₄ | Benzenepropanamine, 4-ethenyl- |

Chemical Reactivity and Transformation Mechanisms of Benzenepropanamine, 4 Ethenyl

Reactivity of the Vinyl Group in Benzenepropanamine, 4-ethenyl-

The vinyl group, a carbon-carbon double bond, is susceptible to a variety of addition reactions. Its reactivity is influenced by the electron-donating nature of the alkylamine-substituted benzene (B151609) ring.

Polymerization Mechanisms (e.g., Radical, Anionic, Cationic)

The vinyl group of Benzenepropanamine, 4-ethenyl- allows it to act as a monomer in polymerization reactions. Similar to other styrene (B11656) derivatives, it can undergo polymerization through various mechanisms. mdpi.com

Radical Polymerization : This is a common method for vinyl monomers. The reaction is initiated by a radical species, often generated from an initiator like 2,2′-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide upon heating. mdpi.commdpi.com The initiator creates a radical which then attacks the vinyl group, propagating a polymer chain. The reactivity can be compared to other styrene-like monomers such as 4-vinyl guaiacol (B22219) and 4-vinylpyridine, which are known to undergo radical polymerization. mdpi.comresearchgate.net

Anionic and Cationic Polymerization : While less common for this specific molecule in available literature, substituted styrenes can undergo ionic polymerization. The feasibility depends on the stability of the resulting carbanion or carbocation intermediate. The presence of the amine group might complicate cationic polymerization by reacting with the acidic initiator or catalyst.

Research on related vinyl monomers provides insight into typical polymerization conditions. For instance, solution polymerization of 4-vinyl guaiacol derivatives is often carried out in a solvent like toluene (B28343) at elevated temperatures (e.g., 70 °C) with AIBN as the initiator. mdpi.commdpi.com

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. numberanalytics.com

Diels-Alder Reaction ([4+2] Cycloaddition) : In this reaction, the vinyl group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. numberanalytics.comresearchgate.net The reactivity of the vinyl group as a dienophile is enhanced by electron-withdrawing groups, which is not the case here. Conversely, the substituted styrene system could potentially act as the diene component if the vinyl group and a double bond from the aromatic ring participate, although this is less common and would require significant disruption of aromaticity. The Diels-Alder reaction is a versatile tool for creating complex cyclic systems with high stereoselectivity. researchgate.netnumberanalytics.comacademie-sciences.fr

[2+2] Cycloaddition : This reaction involves two alkene components reacting to form a four-membered cyclobutane (B1203170) ring. numberanalytics.comnumberanalytics.com These reactions are often photochemically induced. numberanalytics.com Enzymes known as cyclases can also catalyze such reactions, sometimes leading to competing [2+2] and [4+2] pathways. nih.gov

Oxidation and Reduction Pathways

The vinyl group and the amine moiety can both be subject to oxidation and reduction. germanna.edubyjus.comchemguide.co.uk

Oxidation : The vinyl double bond can be oxidized under various conditions.

Epoxidation : Reaction with a peroxy acid (e.g., m-CPBA) would yield an epoxide.

Ozonolysis : Cleavage of the double bond with ozone, followed by workup, can yield a benzaldehyde (B42025) derivative and formaldehyde.

Oxidative Cleavage : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can cleave the double bond to form a carboxylic acid.

Reduction : The vinyl group is readily reduced to an ethyl group.

Catalytic Hydrogenation : This is a standard method, using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This reaction would convert Benzenepropanamine, 4-ethenyl- to Benzenepropanamine, 4-ethyl-.

| Reaction Type | Reagent(s) | Product Type |

| Oxidation | Peroxy acid (e.g., m-CPBA) | Epoxide |

| Ozone (O₃), then workup | Aldehyde | |

| Strong oxidant (e.g., KMnO₄) | Carboxylic acid | |

| Reduction | H₂ / Pd, Pt, or Ni | Alkane (ethyl group) |

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an H-X molecule across the double bond.

Hydrohalogenation : Addition of hydrogen halides (H-Cl, H-Br, H-I) across the vinyl group would follow Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogens and the halide adding to the more substituted carbon, forming a haloethyl derivative.

Hydration : Acid-catalyzed addition of water would also follow Markovnikov's rule, yielding an alcohol.

Hydroboration-Oxidation : This two-step process results in the anti-Markovnikov addition of water, placing the hydroxyl group on the terminal carbon of the original vinyl group.

Reactivity of the Amine Moiety in Benzenepropanamine, 4-ethenyl-

The primary amine group (-NH₂) is a key functional group, characterized by the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. savemyexams.comchemguide.co.uk

Nucleophilic Reactions and Derivatizations

The lone pair on the nitrogen atom allows the amine to act as a nucleophile, attacking electrophilic centers. savemyexams.comchemguide.co.uk This reactivity is fundamental to many derivatization techniques used for analysis, such as in gas chromatography. research-solution.comsigmaaldrich.comgnomio.comchemcoplus.co.jp

Acylation : The amine can react with acyl chlorides or acid anhydrides in a nucleophilic acyl substitution to form amides. chemguide.co.uk For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative.

Alkylation : The amine can react with alkyl halides in a nucleophilic substitution reaction. libretexts.org However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts, as the product amine can also act as a nucleophile. savemyexams.comchemguide.co.ukchemguide.co.uk

Silylation : Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amine with a silyl (B83357) group (e.g., a tert-butyldimethylsilyl or TBDMS group). sigmaaldrich.comchemcoplus.co.jp This increases the volatility and thermal stability of the compound for analytical purposes like GC-MS. sigmaaldrich.comgnomio.com

| Derivatization Reaction | Reagent Class | Functional Group Formed |

| Acylation | Acyl Halide / Acid Anhydride | Amide |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Salt |

| Silylation | Silylating Agent (e.g., MTBSTFA) | Silylamine |

Amine-Based Salt Formations and Complexation The primary amine group of Benzenepropanamine, 4-ethenyl-, also known as 4-vinylphenethylamine, confers basic properties to the molecule, allowing it to readily participate in acid-base reactions to form salts. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, resulting in the formation of a substituted ammonium salt.rsc.orguj.ac.zaacs.orgThis transformation is crucial for modifying the physicochemical properties of the compound, most notably its solubility.

The reaction with mineral acids, such as hydrochloric acid (HCl), leads to the formation of the corresponding ammonium chloride salt. rsc.orgacs.org This process involves the protonation of the primary amine to give an R-NH3+ functional group, with the chloride ion acting as the counter-anion. acs.org The resulting salt is an ionic, crystalline solid with significantly enhanced water solubility compared to the free base form. rsc.org This increased solubility is advantageous in various applications where aqueous solutions are required. uj.ac.za

Beyond simple salt formation, the amine functionality can act as a ligand, coordinating to metal centers to form complexation products. While specific research on the complexation of Benzenepropanamine, 4-ethenyl- is not extensively documented, analogous primary amines are known to form stable complexes with various transition metals. For instance, similar amine structures can coordinate with metal ions like Ni(II) to form well-defined macrocyclic complexes. libretexts.org The nitrogen atom's lone pair can form a coordinate bond with a Lewis acidic metal center, a fundamental principle in coordination chemistry.

N-Alkylation and N-Acylation Reactions The primary amine of Benzenepropanamine, 4-ethenyl- is a versatile nucleophile, readily undergoing N-alkylation and N-acylation reactions to yield a diverse array of derivatives. These transformations are fundamental in modifying the compound's structure and properties.

N-Alkylation involves the formation of a new carbon-nitrogen bond. This can be achieved by reacting the amine with alkyl halides, though this method can sometimes lead to mixtures of mono- and di-alkylated products. scholaris.ca More controlled and efficient methods often employ alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" methodologies. mdpi.comyoutube.com These reactions are typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium. youtube.comnsc.ru The process involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine; this imine is subsequently reduced by the hydrogen that was "borrowed" by the catalyst. nsc.ru This approach is highly atom-efficient and tolerates various functional groups. mdpi.com For phenethylamines, iridium-catalyzed N-alkylation with alcohols provides a clean and efficient route to the corresponding N-alkylated products. youtube.com

| Reaction Type | Reagents & Conditions | Product Type | Key Features |

|---|---|---|---|

| N-Alkylation (with Alcohols) | Alcohol (e.g., R-OH), Ru or Ir catalyst, heat. youtube.comnsc.ru | Secondary or Tertiary Amine | Atom-efficient; "Borrowing Hydrogen" mechanism; avoids halide waste. mdpi.comnsc.ru |

| N-Alkylation (with Alkyl Halides) | Alkyl Halide (R-X), Base, Solvent (e.g., Acetonitrile). scholaris.ca | Secondary or Tertiary Amine | Classic method; potential for over-alkylation. scholaris.ca |

| N-Acylation (with Acyl Chlorides) | Acyl Chloride (R-COCl), Base (e.g., pyridine). | Amide | Highly reactive; often proceeds at room temperature. |

| N-Acylation (with Anhydrides) | Acid Anhydride (e.g., (RCO)₂O), often catalyst-free or with mild base. researchgate.net | Amide | Good to excellent yields; can often be performed under solvent-free conditions. researchgate.net |

| N-Acylation (with Carboxylic Acids) | Carboxylic Acid (R-COOH), Boric Acid, heat (reflux in mesitylene). wikipedia.org | Amide | Direct method avoiding activated carboxylic acid derivatives. wikipedia.org |

N-Acylation is the reaction of the amine with an acylating agent to form an amide. This is a robust and widely used transformation. researchgate.net Common acylating agents include acyl chlorides and acid anhydrides. researchgate.net The reaction with acetic anhydride, for example, can often proceed under catalyst-free and solvent-free conditions to give the corresponding N-acetylated product in high yield. researchgate.net Nickel(II) complexes have also been shown to catalyze the N-acylation of amines using N,N-dimethylacetamide (DMA) as the acyl source. organic-chemistry.org A direct N-acylation using a carboxylic acid itself is also possible when heated in the presence of boric acid, offering an economical route to the corresponding amide. wikipedia.org

Aromatic Ring Reactivity in Benzenepropanamine, 4-ethenyl- The reactivity of the benzene ring in Benzenepropanamine, 4-ethenyl- is governed by the electronic effects of its two substituents: the 4-ethenyl (vinyl) group and the propanamine group.

Electrophilic Aromatic Substitution Patterns Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile.iitk.ac.inorganic-chemistry.orgnih.govThe substituents on the ring determine both the rate of reaction (activation/deactivation) and the position of the incoming electrophile (orientation).iitk.ac.inwisc.edu

In Benzenepropanamine, 4-ethenyl-, the ring is substituted with an aminoethyl group (-CH₂CH₂NH₂) and a vinyl group (-CH=CH₂). Both of these groups are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene itself. They achieve this by donating electron density to the ring, making it more nucleophilic. iitk.ac.in

Both the alkylamine and vinyl groups are ortho, para-directors. Since these two groups are situated para to each other, the directing effects combine to influence substitution at the four available positions on the ring. The positions ortho to the aminoethyl group (C3 and C5) are activated. Similarly, the positions ortho to the vinyl group (C3 and C5) are also activated. Therefore, electrophilic attack is strongly directed to the C3 and C5 positions. The aminoethyl group is generally considered a stronger activating group than the vinyl group, further favoring substitution at these positions. Typical EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to yield predominantly 3-substituted products. nih.govwisc.edu

Directed Ortho Metalation Strategies Directed ortho metalation (DoM) is a powerful synthetic strategy that provides high regioselectivity in the functionalization of aromatic rings, exclusively targeting the position ortho to a directing metalation group (DMG).mdpi.comThis method overcomes the mixed ortho/para selectivity often seen in classical electrophilic aromatic substitution.mdpi.comThe DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (like n-butyllithium), which then deprotonates the nearest (ortho) proton on the ring.

The primary amine in Benzenepropanamine, 4-ethenyl- is not an effective DMG itself due to its acidic protons, which would be quenched by the organolithium reagent. To utilize a DoM strategy, the amine must first be converted into a suitable DMG. Common protecting groups that also function as excellent DMGs include amides (e.g., pivaloyl or carbamoyl) or by converting the primary amine into a tertiary amine. mdpi.com

Once the amine is appropriately modified to function as a DMG, the DoM protocol can be applied. The general sequence is as follows:

Protection/Derivatization: The primary amine of Benzenepropanamine, 4-ethenyl- is converted to a DMG, for example, an N-Boc-protected amine.

Directed Lithiation: The derivatized compound is treated with a strong organolithium base, such as sec-butyllithium (B1581126) or n-butyllithium, often in the presence of a chelating agent like TMEDA. The DMG directs the deprotonation exclusively to the ortho position (C3 or C5).

Electrophilic Quench: The resulting aryllithium intermediate is then reacted with a suitable electrophile (E+) to install a new substituent at the metalated position.

This strategy allows for the regioselective introduction of a wide variety of functional groups (e.g., halogens, carbonyls, silyl groups) at the C3/C5 position, which would be difficult to achieve with high selectivity using standard EAS methods.

Tandem and Cascade Reactions Involving Benzenepropanamine, 4-ethenyl- A tandem or cascade reaction is a process where multiple bond-forming transformations occur in a single pot under the same reaction conditions, without isolating intermediates. This approach enhances synthetic efficiency by reducing steps, purification, and waste. The bifunctional nature of Benzenepropanamine, 4-ethenyl-, possessing a nucleophilic amine, a reactive vinyl group, and an aromatic ring, makes it a suitable substrate for designing such reactions.

While specific cascade reactions starting directly from Benzenepropanamine, 4-ethenyl- are not widely reported, its functional groups allow for the design of plausible sequences.

One potential tandem reaction is a Heck-hydrogenation sequence .

First, the primary amine would be protected, for instance, by acylation to form an N-vinylacetamide derivative.

This derivative could then undergo a palladium-catalyzed Heck reaction, coupling the vinyl group with an aryl halide (Ar-X).

Without isolation, a hydrogenation catalyst could be introduced to reduce the newly formed double bond and/or other reducible groups in the molecule. This would rapidly build molecular complexity.

Another possibility is a hydroformylation-reductive amination cascade .

The vinyl group could undergo a rhodium-catalyzed hydroformylation to introduce an aldehyde group. libretexts.org

This in situ-generated aldehyde could then react with the primary amine of another molecule of the starting material (or an added amine) to form an imine, which is then reduced under the hydrogen atmosphere of the hydroformylation conditions to form a new C-N bond.

A third conceptual cascade could involve an intramolecular cyclization . After N-acylation with a suitable partner containing a reactive group, a radical or transition-metal-catalyzed cyclization could be initiated, possibly involving the vinyl group or the aromatic ring, to construct heterocyclic systems. Palladium-catalyzed cascade reactions initiated by C-H activation are a powerful tool for synthesizing heterocycles from similar starting materials.

Table of Mentioned Compounds

| Compound Name | Synonym(s) | Role in Article |

|---|---|---|

| Benzenepropanamine, 4-ethenyl- | 4-vinylphenethylamine; 4-(2-aminoethyl)styrene | Core subject of the article |

| Hydrochloric acid | HCl | Reagent for salt formation |

| n-Butyllithium | n-BuLi | Reagent for directed ortho metalation |

| Acetic anhydride | (CH₃CO)₂O | Reagent for N-acylation |

| N,N,N',N'-Tetramethylethylenediamine | TMEDA | Chelating agent in directed ortho metalation |

| tert-Butoxycarbonyl | Boc | Protecting group for amines |

Derivatization and Analog Development of Benzenepropanamine, 4 Ethenyl

Design Principles for Benzenepropanamine, 4-ethenyl- Derivatives

The design of derivatives of Benzenepropanamine, 4-ethenyl- is guided by fundamental principles of chemical reactivity and structure-function relationships. These principles allow for the rational design of new molecules with tailored properties.

Structure-Reactivity and Structure-Function Relationship Studies

The chemical behavior of Benzenepropanamine, 4-ethenyl- is dictated by the electronic and steric properties of its constituent parts: the 4-vinylphenyl group and the propanamine side chain. Understanding the structure-reactivity relationships (SRR) and structure-function relationships (SFR) is crucial for predicting how modifications will impact the molecule's properties. numberanalytics.comoup.com

The aminopropyl side chain introduces basicity and nucleophilicity. Modifications to the amine, such as alkylation or acylation, will alter its steric bulk and electronic properties, thereby influencing its reactivity and potential interactions with biological targets. sciforum.net The relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds. units.itnih.gov

The following table summarizes the expected impact of structural modifications on the reactivity of Benzenepropanamine, 4-ethenyl-.

| Modification Site | Type of Modification | Expected Impact on Reactivity |

| Vinyl Group | Electron-withdrawing group addition | Decreased nucleophilicity of the double bond |

| Electron-donating group addition | Increased nucleophilicity of the double bond | |

| Amine Group | N-Alkylation | Increased steric hindrance, potential change in basicity |

| N-Acylation | Decreased nucleophilicity and basicity | |

| Aromatic Ring | Introduction of electron-donating groups | Activation towards electrophilic substitution |

| Introduction of electron-withdrawing groups | Deactivation towards electrophilic substitution |

Stereochemical Considerations in Derivative Synthesis

The propanamine side chain of Benzenepropanamine, 4-ethenyl- contains a chiral center at the alpha-carbon if a substituent is introduced at that position. The synthesis of stereochemically pure derivatives is often critical, as different enantiomers can exhibit distinct biological activities.

Stereoselective synthesis aims to produce a single stereoisomer. rsc.orgnih.gov For instance, in the synthesis of derivatives with a modified propanamine chain, controlling the stereochemistry at the alpha-carbon is a key consideration. This can be achieved through the use of chiral catalysts or auxiliaries. Asymmetric reductive amination, for example, can be employed to introduce chirality during the formation of the amine. whiterose.ac.uk Similarly, stereoretentive cross-coupling reactions, such as the Negishi coupling, can be utilized to form carbon-carbon bonds while preserving the stereochemistry of the starting material.

Synthetic Strategies for Vinyl-Modified Analogs

The vinyl group is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

One of the most powerful methods for modifying the vinyl group is the Heck coupling reaction . wikipedia.orgnrochemistry.com This palladium-catalyzed reaction allows for the coupling of the vinyl group with aryl or vinyl halides, enabling the synthesis of a wide range of substituted stilbene (B7821643) and diarylethene analogs. researchgate.netresearchgate.netsctunisie.org The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent.

Hydroformylation presents another avenue for vinyl group modification. units.itethz.chrsc.org This reaction, catalyzed by cobalt or rhodium complexes, introduces a formyl group and a hydrogen atom across the double bond. incatt.nlresearchgate.net The resulting aldehyde can then be further functionalized, for example, through reductive amination to introduce new amino groups. The regioselectivity of the hydroformylation (i.e., the position of the formyl group) can often be controlled by the choice of catalyst and reaction conditions.

The following table outlines potential synthetic strategies for vinyl group modification.

| Reaction | Reagents and Conditions | Product Type |

| Heck Coupling | Aryl/vinyl halide, Pd catalyst (e.g., Pd(OAc)2), base (e.g., Et3N), solvent (e.g., DMF) | Substituted stilbenes or diarylethenes |

| Hydroformylation | CO/H2, Rh or Co catalyst (e.g., [RhH(CO)(PPh3)3]), high pressure and temperature | Aldehydes |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxides |

| Diels-Alder Reaction | Diene | Cyclohexene derivatives |

Synthetic Strategies for Amine-Modified Analogs

The primary amine of Benzenepropanamine, 4-ethenyl- is a key site for derivatization, allowing for the introduction of a wide variety of substituents.

N-Alkylation can be achieved through several methods. Reductive amination is a powerful one-pot procedure that involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride. chemistrysteps.comlibretexts.orgnumberanalytics.com This method allows for the synthesis of secondary and tertiary amines. biotage.co.jp

N-Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This transformation can be used to introduce a wide range of acyl groups, altering the electronic and steric properties of the nitrogen atom. sciforum.netmdpi.comnih.govorganic-chemistry.orgionike.com

The table below details common synthetic strategies for amine modification.

| Reaction | Reagents and Conditions | Product Type |

| Reductive Amination | Aldehyde or ketone, NaBH3CN or NaBH(OAc)3, mild acidic conditions | Secondary or tertiary amines |

| N-Acylation | Acid chloride or anhydride, base (e.g., pyridine (B92270) or triethylamine) | Amides |

| N-Arylation | Aryl halide, Pd or Cu catalyst (Buchwald-Hartwig amination) | N-Aryl amines |

| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamides |

Synthetic Strategies for Aromatic Ring-Substituted Analogs

The following table summarizes key electrophilic aromatic substitution reactions.

| Reaction | Reagents and Conditions | Product Type |

| Nitration | HNO3, H2SO4 | Nitro-substituted aromatic ring |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Halo-substituted aromatic ring |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Acyl-substituted aromatic ring |

Oligomers and Polymers Derived from Benzenepropanamine, 4-ethenyl-

The presence of the polymerizable vinyl group allows for the synthesis of oligomers and polymers. nih.gov The resulting materials would possess pendant aminopropyl groups, which could be further functionalized.

Polymerization of the 4-ethenyl group can be initiated by radical, cationic, or anionic methods. The choice of polymerization technique will influence the properties of the resulting polymer, such as molecular weight and polydispersity. nih.gov For example, radical polymerization can be initiated using initiators like AIBN. researchgate.net The resulting polymers would be analogous to polystyrene, but with the added functionality of the aminopropyl side chain.

Copolymerization with other vinyl monomers, such as styrene (B11656) or acrylates, can be used to create materials with a wide range of properties. nih.govmdpi.com This approach allows for the fine-tuning of the physical and chemical characteristics of the resulting copolymers. For instance, copolymerization with a hydrophilic comonomer could enhance water solubility.

Computational and Theoretical Investigations of Benzenepropanamine, 4 Ethenyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules, offering insights into their reactivity, bonding, and conformational preferences.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For phenethylamine (B48288) derivatives, DFT studies have revealed that the conformational landscape is primarily governed by the orientation of the ethylamine (B1201723) side chain relative to the phenyl ring. The interaction between the amine group and the π-system of the benzene (B151609) ring is a key factor in determining the most stable conformers.

In the case of Benzenepropanamine, 4-ethenyl-, the presence of the vinyl group at the para position is expected to influence the electronic distribution in the phenyl ring through resonance effects. This, in turn, would affect the acidity of the amine protons and the nucleophilicity of the nitrogen atom. DFT calculations on similar substituted styrenes have shown that electron-donating or -withdrawing groups can significantly alter the reactivity of the vinyl group.

A hypothetical DFT study on Benzenepropanamine, 4-ethenyl- would likely focus on calculating the rotational barriers of the ethylamine and vinyl groups to identify the lowest energy conformations. Key parameters that would be investigated are summarized in the table below.

| Parameter | Predicted Significance for Benzenepropanamine, 4-ethenyl- |

| Highest Occupied Molecular Orbital (HOMO) Energy | Influences the molecule's ability to donate electrons (nucleophilicity). The vinyl group may slightly raise this energy compared to phenethylamine. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons (electrophilicity). The extended conjugation may lower this energy. |

| HOMO-LUMO Gap | A key indicator of chemical reactivity and electronic stability. |

| Mulliken Atomic Charges | Provides insight into the distribution of electron density and potential sites for electrophilic or nucleophilic attack. |

| Rotational Energy Barriers | Determines the flexibility of the ethylamine and vinyl side chains and the population of different conformers at room temperature. |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a detailed picture of bonding and molecular orbitals. For phenethylamine, ab initio studies have characterized the nature of the C-C and C-N bonds in the side chain, as well as the delocalized π-orbitals of the phenyl ring. acs.org

For Benzenepropanamine, 4-ethenyl-, ab initio calculations would reveal the extent of π-conjugation between the vinyl group and the phenyl ring. This extended conjugation is expected to stabilize the molecule and influence its ultraviolet-visible (UV-Vis) absorption spectrum. The molecular orbitals would show delocalization across the entire aromatic and vinyl system. The table below outlines the expected characteristics of key molecular orbitals.

| Molecular Orbital | Expected Characteristics for Benzenepropanamine, 4-ethenyl- |

| σ Orbitals | Localized single bonds forming the molecular framework (C-H, C-C, C-N). |

| π Orbitals | Delocalized over the phenyl ring and the vinyl group, indicating electronic conjugation. |

| n Orbital | A non-bonding orbital primarily localized on the nitrogen atom of the amine group, contributing to its basicity and nucleophilicity. |

Molecular Dynamics Simulations of Benzenepropanamine, 4-ethenyl- Systems

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules, including their interactions with other molecules and their conformational changes over time.

The behavior of Benzenepropanamine, 4-ethenyl- in different environments would be influenced by intermolecular interactions. In a non-polar solvent, the molecule would likely adopt a folded conformation to maximize intramolecular van der Waals interactions. In a polar protic solvent like water, the amine group would engage in hydrogen bonding with solvent molecules, leading to a more extended conformation.

MD simulations could be employed to study the solvation shell around the molecule and to quantify the strength of hydrogen bonds. The vinyl group, being relatively non-polar, would likely have weaker interactions with polar solvents.

While quantum chemical calculations can identify stable conformers, MD simulations can explore the conformational landscape and the transitions between different conformations over time. For Benzenepropanamine, 4-ethenyl-, the key degrees of freedom would be the dihedral angles associated with the ethylamine and vinyl side chains.

An energy landscape plot derived from MD simulations would show the relative energies of different conformers and the energy barriers separating them. This would provide a dynamic picture of the molecule's flexibility and the likelihood of it adopting certain shapes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating reaction mechanisms. For Benzenepropanamine, 4-ethenyl-, several types of reactions could be computationally explored.

One area of interest would be the reactions involving the vinyl group, such as electrophilic addition or polymerization. DFT calculations could be used to model the transition states and intermediates of such reactions, providing insights into the reaction kinetics and selectivity. For instance, in the context of polymerization, calculations could help understand the initiation and propagation steps. researchgate.netacs.orgresearchgate.net

Another potential reaction pathway to investigate is the metabolism of the compound. Computational studies on the enzymatic degradation of similar molecules, like styrene (B11656), have been performed to understand the mechanism of oxidation and bond cleavage. researchgate.net DFT calculations have been used to determine the energy barriers for different steps in the degradation pathway, helping to identify the most likely mechanism. acs.org

The table below summarizes hypothetical reaction mechanisms that could be investigated for Benzenepropanamine, 4-ethenyl- using computational modeling.

| Reaction Type | Computational Approach | Key Insights |

| Electrophilic Addition to the Vinyl Group | DFT calculations of transition state structures and activation energies. | Prediction of regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity. |

| Free Radical Polymerization | DFT calculations of initiation, propagation, and termination steps. | Understanding the polymer chain growth and the properties of the resulting polymer. |

| Oxidative Metabolism | Quantum mechanics/molecular mechanics (QM/MM) simulations of the molecule in an enzyme active site. | Elucidation of the role of the enzyme in catalyzing the reaction and identification of metabolic products. |

Transition State Analysis

Reaction Coordinate Mapping

Similarly, specific research detailing the reaction coordinate mapping for chemical transformations of Benzenepropanamine, 4-ethenyl- is not presently documented in publicly accessible scientific databases. Reaction coordinate mapping, or potential energy surface (PES) scanning, is a computational method used to elucidate the energetic pathway of a reaction from reactants to products, passing through transition states and intermediates. This would provide valuable insights into the thermodynamics and kinetics of reactions involving this compound.

Advanced Analytical Methodologies for Benzenepropanamine, 4 Ethenyl Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of Benzenepropanamine, 4-ethenyl-. These methods provide detailed information on the compound's molecular structure, functional groups, and electronic properties by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of Benzenepropanamine, 4-ethenyl-. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, a complete structural map can be assembled. The data presented here are predicted based on established chemical shift principles and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is characterized by chemical shifts (δ), integration (number of protons), and splitting patterns (multiplicity).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. It provides crucial information about the carbon skeleton, including the presence of aromatic, vinylic, and aliphatic carbons.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| -CH₂-NH₂ (α-carbon) | ~2.75 | t (triplet) | 2H | ~42.0 |

| -CH₂- (β-carbon) | ~1.85 | quintet | 2H | ~34.0 |

| Ar-CH₂- (γ-carbon) | ~2.65 | t (triplet) | 2H | ~35.5 |

| -NH₂ | ~1.5 (variable) | br s (broad singlet) | 2H | - |

| Aromatic H (ortho to propyl) | ~7.15 | d (doublet) | 2H | ~128.5 |

| Aromatic H (ortho to vinyl) | ~7.35 | d (doublet) | 2H | ~126.5 |

| Vinyl =CH₂ (trans) | ~5.75 | dd (doublet of doublets) | 1H | ~113.5 |

| Vinyl =CH₂ (cis) | ~5.25 | dd (doublet of doublets) | 1H | |

| Vinyl -CH= | ~6.70 | dd (doublet of doublets) | 1H | ~136.5 |

| Aromatic C (ipso, propyl) | - | - | - | ~140.0 |

| Aromatic C (ipso, vinyl) | - | - | - | ~136.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern under electron ionization (EI).

The molecular formula for Benzenepropanamine, 4-ethenyl- is C₁₁H₁₅N, giving it a monoisotopic mass of approximately 161.12 Da. The high-resolution mass spectrum should show the molecular ion peak (M⁺•) at this m/z value.

The primary fragmentation pathway is expected to be the benzylic cleavage, which is the breaking of the bond between the β and γ carbons of the propyl chain. This cleavage results in a highly stable, resonance-stabilized benzylic cation.

| m/z (Da) | Ion Formula | Identity | Notes |

|---|---|---|---|

| 161 | [C₁₁H₁₅N]⁺• | Molecular Ion (M⁺•) | Represents the intact molecule. |

| 131 | [C₁₀H₁₁]⁺ | [M - CH₂NH₂]⁺ | Result of benzylic cleavage, loss of the ethylamine (B1201723) radical. This is expected to be a very prominent peak. |

| 117 | [C₉H₉]⁺ | Tropylium-like ion | Further rearrangement and loss from the side chain. |

| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ | Represents the aminoethyl fragment, a common fragment for primary amines. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the specific functional groups present in Benzenepropanamine, 4-ethenyl-.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Medium | Weak |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3010 - 3100 | Medium | Strong |

| C-H Stretch (Vinylic) | -CH=CH₂ | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | Propyl Chain (-CH₂-) | 2850 - 2960 | Strong | Medium |

| C=C Stretch (Vinylic) | -CH=CH₂ | ~1630 | Medium | Very Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 (multiple bands) | Medium-Strong | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium | Weak |

| C-H Out-of-Plane Bend | p-disubstituted Benzene | 800 - 840 | Strong | Weak |

| C-H Out-of-Plane Bend | Vinyl Group | 910 and 990 | Strong | Weak |

The non-polar C=C bonds of the vinyl and aromatic groups are expected to produce strong signals in the Raman spectrum, while the polar N-H and C-H out-of-plane bending vibrations will be more prominent in the IR spectrum.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to the excitation of electrons to higher energy orbitals. The chromophore in Benzenepropanamine, 4-ethenyl- is the 4-vinylphenyl group, which is structurally similar to styrene (B11656). The conjugation between the vinyl group and the benzene ring allows for π → π* electronic transitions.

The primary absorption is expected to be a strong band (the E-band) around 250 nm, characteristic of the styrene chromophore. A weaker, fine-structured band (the B-band) may be observed at longer wavelengths, around 280-290 nm. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.

| Transition Type | Predicted λₘₐₓ (nm) | Description |

|---|---|---|

| π → π* (E-band) | ~250 nm | Strong absorption due to the conjugated styrene system. |

| π → π* (B-band) | ~285 nm | Weaker, forbidden transition showing vibrational fine structure. |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating Benzenepropanamine, 4-ethenyl- from reaction mixtures, identifying impurities, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile organic compounds. A reversed-phase (RP-HPLC) method is most suitable for a molecule with the polarity of Benzenepropanamine, 4-ethenyl-.

Method Development Strategy:

Stationary Phase: A C18 (octadecylsilane) column is a standard choice, offering excellent hydrophobic retention for the aromatic and alkyl portions of the molecule.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is typically employed. The basic amine group requires an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) in the mobile phase to ensure protonation. This minimizes peak tailing by preventing interaction with residual silanol (B1196071) groups on the silica (B1680970) support and provides a consistent ionic form for reproducible retention.

Detection: Given the strong UV absorbance from the styrene chromophore, a UV detector set at the predicted λₘₐₓ (~250 nm) would provide high sensitivity. A photodiode array (PDA) detector can be used to acquire the full UV spectrum, confirming peak identity and purity.

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 250 nm (PDA: 200-400 nm) |

| Injection Volume | 5 µL |

| Diluent | 50:50 Acetonitrile:Water |

This method would serve as a robust starting point for routine purity analysis and quality control, and could be further optimized to resolve specific process-related impurities.

Gas Chromatography (GC) for Volatile Species

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Benzenepropanamine, 4-ethenyl-. The principle of GC relies on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. phenomenex.comdrawellanalytical.com

Factors influencing the retention time in GC include the column's stationary phase chemistry, column dimensions (length and internal diameter), oven temperature program, and the carrier gas flow rate. phenomenex.comdrawellanalytical.com For amines, which can exhibit peak tailing due to their basicity, specialized columns with deactivated surfaces or the use of basic modifiers in the carrier gas may be necessary to achieve symmetrical peak shapes and reproducible retention times.

While specific GC methods for Benzenepropanamine, 4-ethenyl- are not widely published, general methods for phenethylamines can be adapted. A typical GC analysis would involve dissolving the sample in a suitable organic solvent and injecting it into the GC system. The oven temperature would be ramped to facilitate the separation of components based on their boiling points and interactions with the stationary phase.

Table 1: Illustrative GC Parameters for Phenethylamine (B48288) Analysis (Adaptable for Benzenepropanamine, 4-ethenyl-)

| Parameter | Value |

| Column | Phenyl-methyl polysiloxane (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Chiral Chromatography for Enantiomeric Purity

"Benzenepropanamine, 4-ethenyl-" possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the most effective method for this purpose. csfarmacie.cznih.govphenomenex.com

CSPs are designed with a chiral selector that interacts stereospecifically with the enantiomers, leading to different retention times and thus their separation. nih.gov Common CSPs for separating chiral amines include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and Pirkle-type phases. csfarmacie.czsigmaaldrich.com The choice of the chiral column and the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol) is crucial for achieving baseline separation of the enantiomers. phenomenex.com

Table 2: Common Chiral Stationary Phases for Amine Separation

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol |

| Pirkle-type (brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol |

| Macrocyclic antibiotic-based | Teicoplanin | Methanol/Acetic Acid/Triethylamine |

X-ray Crystallography for Solid-State Structure Determination

Advanced hyphenated techniques (e.g., GC-MS, LC-MS, NMR-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer enhanced analytical power by providing both separation and structural identification in a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used hyphenated technique for the analysis of volatile compounds. As the components of a mixture elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint that can be used for identification by comparing it to spectral libraries. whitman.edunih.gov The fragmentation pattern of phenethylamines in GC-MS typically involves cleavage of the bond beta to the nitrogen atom, leading to characteristic fragment ions. mdpi.comchemguide.co.uk

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the analysis of less volatile and thermally labile compounds. The eluent from the LC column is introduced into the mass spectrometer through an interface, such as electrospray ionization (ESI), which generates ions from the analyte molecules in the liquid phase. LC-MS is particularly valuable for the analysis of complex mixtures and for quantifying analytes in biological matrices. researchgate.netoup.comnih.gov

Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS): The online coupling of NMR spectroscopy and mass spectrometry is a more recent development that provides complementary structural information. While MS provides information about the molecular weight and elemental composition, NMR spectroscopy offers detailed insights into the connectivity of atoms within the molecule. This combination is a powerful tool for the unambiguous identification of unknown compounds and impurities. researchgate.netoup.com

Table 3: Comparison of Advanced Hyphenated Techniques

| Technique | Separation Principle | Detection Principle | Information Obtained |

| GC-MS | Volatility and column interaction | Mass-to-charge ratio of fragment ions | Retention time, molecular weight, fragmentation pattern |

| LC-MS | Polarity and column interaction | Mass-to-charge ratio of molecular and fragment ions | Retention time, molecular weight, structural information |

| NMR-MS | (LC or other) | NMR chemical shifts and coupling constants; Mass-to-charge ratio | Detailed molecular structure, connectivity, molecular weight |

Emerging Non Medical Applications of Benzenepropanamine, 4 Ethenyl and Its Derivatives

Applications in Polymer Science and Engineering

The dual functionality of Benzenepropanamine, 4-ethenyl- makes it a valuable building block in polymer chemistry. The vinyl group allows it to be incorporated into polymer chains via various polymerization techniques, while the amine group can be used for further chemical modifications, such as cross-linking or surface functionalization. polysciences.com

Benzenepropanamine, 4-ethenyl- and its derivatives can be used as monomers in the synthesis of specialty polymers with tailored properties. The amine group imparts specific functionalities to the resulting polymer, influencing characteristics like adhesion, solubility, and reactivity. polysciences.com

One notable example is the synthesis of poly(N,N-dimethyl-4-vinylphenethylamine) (PDPTA) and its block copolymers. Research has demonstrated the successful synthesis of monodisperse poly(N,N-dimethyl-4-vinylphenethylamine)-block-polystyrene via anionic living polymerization. tubitak.gov.trtubitak.gov.tr This method allows for precise control over the molecular weight and architecture of the resulting polymers. researchgate.net The synthesis of such block copolymers is significant as it combines the properties of different polymer segments into a single macromolecule. For instance, a block copolymer of N,N-dimethyl-4-vinylphenethylamine and styrene (B11656) results in a material with both amine-functional and non-polar segments. tubitak.gov.tr

The anionic polymerization of tertiary aminostyrenes like N,N-dimethyl-4-vinylphenethylamine has been successfully carried out in THF at low temperatures using initiators like n-butyllithium or cumyl potassium, achieving nearly 100% monomer conversion. tubitak.gov.trresearchgate.net The ability to create well-defined functional polymers through living polymerization techniques is crucial for developing advanced materials for various applications. researchgate.netgoogle.com

| Monomer 1 | Monomer 2 | Initiator | Solvent | Temperature | Polymer Structure |

|---|---|---|---|---|---|

| N,N-dimethyl-4-vinylphenethylamine (PTA) | Styrene (St) | Cumyl potassium | THF | -78 °C | Poly(N,N-dimethyl-4-vinylphenethylamine)-block-polystyrene |

The amine groups present in polymers derived from Benzenepropanamine, 4-ethenyl- can serve as sites for cross-linking reactions. Cross-linking transforms linear or branched polymer chains into a three-dimensional network, which significantly enhances the mechanical strength, thermal stability, and solvent resistance of the material. wikipedia.org

A key application is in the formation of covalent adaptable networks (CANs). For instance, styrenic polymers containing carbodiimide (B86325) groups can be cross-linked by reacting them with difunctional amines. nih.gov Similarly, polymers with pendant amine groups, such as those derived from Benzenepropanamine, 4-ethenyl-, can be cross-linked. One method involves photoinitiated radical polymerization. In a study, a block copolymer containing N,N-dimethyl-4-vinylphenethylamine was cross-linked upon irradiation in the presence of a photosensitizer like benzophenone. tubitak.gov.trtubitak.gov.tr The excited photosensitizer abstracts a hydrogen atom from the N,N-dimethyl amino side-chain groups, generating macroradicals that can then combine to form cross-links. tubitak.gov.tr

This ability to form cross-linked networks is crucial for developing robust materials for various applications, including coatings, adhesives, and sealants. mdpi.com The cross-linking density, which can be controlled by the concentration of the amine-containing monomer, has a significant impact on the final properties of the polymer network. nih.gov

The amine group of Benzenepropanamine, 4-ethenyl- makes it a suitable candidate for the functionalization of polymer surfaces. Surface modification is a critical process for tailoring the interfacial properties of materials, such as wettability, adhesion, and biocompatibility, without altering the bulk properties of the polymer. nih.gov

Amine-functionalized surfaces are particularly valuable as they can be used to immobilize other molecules, such as biomolecules, catalysts, or nanoparticles, through covalent bonding. wiley-vch.de General methods for introducing amine groups onto polymer surfaces include plasma treatment followed by reaction with ammonia (B1221849) or grafting of amine-containing polymers. nih.gov Incorporating a monomer like Benzenepropanamine, 4-ethenyl- directly into a polymer provides a straightforward way to introduce amine functionalities throughout the material, which can then be present at the surface.

These amine-functionalized surfaces can be created by copolymerizing Benzenepropanamine, 4-ethenyl- with other monomers and then processing the resulting polymer into a film or device. mdpi.com The amine groups on the surface can then be used for subsequent chemical reactions. For example, they can react with epoxy groups, isocyanates, or carboxylic acids, allowing for the attachment of a wide variety of other functional molecules. google.com This versatility is essential for creating advanced materials for applications in sensors, catalytic supports, and biomedical devices. wiley-vch.de

Role in Catalysis Research

The amine functionality in Benzenepropanamine, 4-ethenyl- and its derivatives suggests significant potential in the field of catalysis. Amines are a cornerstone of both organometallic catalysis, where they serve as ligands for metal centers, and organocatalysis, where they can act as catalysts themselves. nih.govnobelprize.org

In organometallic catalysis, ligands play a crucial role in modulating the reactivity, selectivity, and stability of the metal catalyst. nih.gov Chiral amines are a particularly important class of ligands for asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. nih.govacs.org

Derivatives of Benzenepropanamine, 4-ethenyl- can be designed as chiral ligands for transition metal catalysts. By introducing chirality into the molecule, for example at the carbon atom alpha or beta to the nitrogen, it is possible to create a chiral environment around the metal center. This chiral information can then be transferred during the catalytic reaction, leading to high enantioselectivity. nih.gov

The synthesis of chiral amine ligands is a major focus of catalysis research, and a wide variety of structural motifs have been developed. acs.org These ligands have been successfully used in a range of transition metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and C-H functionalization. mdpi.comsnnu.edu.cn The development of new chiral ligands based on readily available starting materials like Benzenepropanamine, 4-ethenyl- could provide access to novel catalysts with unique properties.

| Ligand Type | Key Structural Feature | Typical Metals | Example Reactions |

|---|---|---|---|

| Phosphine-Amine Ligands | Contains both a phosphine (B1218219) and an amine donor | Rhodium, Iridium, Palladium | Asymmetric Hydrogenation, Allylic Alkylation |

| Diamine Ligands | Contains two amine donor groups | Ruthenium, Rhodium | Asymmetric Hydrogenation, Transfer Hydrogenation |

| Amino Alcohol Ligands | Contains both an amine and an alcohol donor | Titanium, Zinc | Asymmetric Addition to Aldehydes |

| Salen-type Ligands | Schiff base ligands derived from diamines | Manganese, Chromium, Cobalt | Asymmetric Epoxidation, Cyclopropanation |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third pillar of catalysis alongside metal catalysis and biocatalysis. nobelprize.org Chiral amines are one of the most important classes of organocatalysts. numberanalytics.com They can activate substrates through the formation of nucleophilic enamines or electrophilic iminium ions. cardiff.ac.uk

Chiral derivatives of Benzenepropanamine, 4-ethenyl- have the potential to be effective organocatalysts. A chiral primary or secondary amine derived from this molecule could catalyze a wide range of asymmetric reactions, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. mdpi.comnumberanalytics.com For example, a chiral primary amine can react with an aldehyde or ketone to form a chiral enamine, which can then react with an electrophile in a stereocontrolled manner. mdpi.com

The development of new organocatalysts is a vibrant area of research, and there is a constant search for new chiral scaffolds that can provide high levels of stereocontrol. mdpi.com The modular nature of Benzenepropanamine, 4-ethenyl-, with its aromatic ring, ethylamine (B1201723) side chain, and vinyl group, offers multiple points for modification to fine-tune the steric and electronic properties of a potential organocatalyst. This could lead to the discovery of new catalysts with improved activity and selectivity for challenging organic transformations. nih.gov

Materials Science and Advanced Functional Materials

The functional groups within 4-vinylphenethylamine derivatives allow for their polymerization into advanced materials with specialized properties. A significant derivative in this context is poly(N,N-dimethyl-4-vinylphenethylamine), often abbreviated as PPTA, which is synthesized from the N,N-dimethyl derivative of the parent compound. kpi.uaresearchgate.net This polymer serves as a platform for creating complex macromolecular architectures.

The integration of photo-responsive molecules into polymer matrices is a key strategy for developing optoelectronic materials used in data storage and optical switching. Derivatives of Benzenepropanamine, 4-ethenyl- have been instrumental in creating such materials.

Research has shown that block copolymers containing a poly(N,N-dimethyl-4-vinylphenethylamine) segment can serve as precursors for photo-responsive materials. mdpi.comdb-thueringen.de In a notable study, a polystyrene-block-poly(N,N-dimethyl-4-vinylphenethylamine) diblock copolymer was synthesized via sequential anionic polymerization. mdpi.com This copolymer was subsequently modified by reacting it with p,p'-bis(chloromethyl)azobenzene, a photo-responsive molecule. mdpi.com The azobenzene (B91143) unit, when incorporated into the polymer structure, allows for photochemical isomerization (a change in shape upon exposure to light), which is the basis for its use in optoelectronic devices. kpi.ua

In a related investigation, films made from poly(N,N-dimethyl-4-vinylphenethylamine) (PPTA) were crosslinked with the photochromic compound p,p'-bis(chloromethyl)azobenzene (CAB). kpi.ua The study focused on the photochemical isomerization of the azobenzene molecules within the polymer film. kpi.ua Under UV irradiation, the crosslinked films exhibited conversions of 10-35%, demonstrating their potential for use as recording materials. kpi.ua The polymer matrix plays a crucial role in influencing the isomerization process of the embedded photochromic compounds. kpi.ua

While direct applications of Benzenepropanamine, 4-ethenyl- in sensors are not widely documented, its derivatives belong to a class of polymers known as poly(tertiary aminostyrene)s, which have potential in sensor technologies. kpi.uaresearchgate.net The tertiary amine groups in the polymer backbone, such as those in poly(N,N-dimethyl-4-vinylphenethylamine), can react with various halides to form quaternary ammonium (B1175870) salts. kpi.ua This chemical transformation alters the electronic and physical properties of the polymer, a principle that can be harnessed for chemical sensing. The change in properties upon reaction with a target analyte could be transduced into a measurable signal.

Intermediates in Fine Chemical Synthesis (Non-pharmaceutical)

In the realm of non-pharmaceutical fine chemicals, derivatives of Benzenepropanamine, 4-ethenyl- are primarily utilized as monomers for the synthesis of highly specialized polymers with well-defined structures. The presence of the vinyl group allows for polymerization, while the amine function offers a site for further chemical modification.

The derivative N,N-dimethyl-4-vinylphenethylamine is a key monomer used in living anionic polymerization, a technique that allows for precise control over polymer molecular weight and structure. tubitak.gov.tracs.org This method is used to synthesize advanced block copolymers, such as poly(N,N-dimethyl-4-vinylphenethylamine)-block-polystyrene [P(PTA-b-St)]. tubitak.gov.tr